

# Technical Monograph: Cyclopropyl 3-Chlorophenethyl Ketone

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## Compound of Interest

**Compound Name:** 2-(3-Chlorophenyl)ethyl  
cyclopropyl ketone

**CAS No.:** 898787-52-5

**Cat. No.:** B1360563

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## Chemical Identity & Nomenclature Resolution

In the context of drug discovery, precise nomenclature is the bedrock of database integrity and patent clarity. The term "Cyclopropyl 3-chlorophenethyl ketone" is a trivial (semi-systematic) name that describes the molecule by its constituent fragments: a cyclopropyl group, a ketone linker, and a 3-chlorophenethyl tail.

To ensure unambiguous identification in chemical inventories and regulatory filings, the following synonym hierarchy must be employed.

## Validated Synonym Table

Nomenclature System	Name / Identifier	Technical Context
IUPAC (Preferred)	1-cyclopropyl-3-(3-chlorophenyl)propan-1-one	Official registry name for publications/patents.
Systematic (Alternative)	3-(3-Chlorophenyl)-1-cyclopropyl-1-propanone	Common in vendor catalogs (e.g., Enamine, Sigma).
Functional Class	Cyclopropyl 3-chlorophenethyl ketone	Trivial name used in lab notebooks/internal discussions.
Fragment-Based	-(3-Chlorophenyl)ethyl cyclopropyl ketone	Emphasizes the ethylene linker (-position).
Inversion Name	(3-Chlorophenethyl) (cyclopropyl)methanone	Rare; treats the carbonyl as a methane derivative.

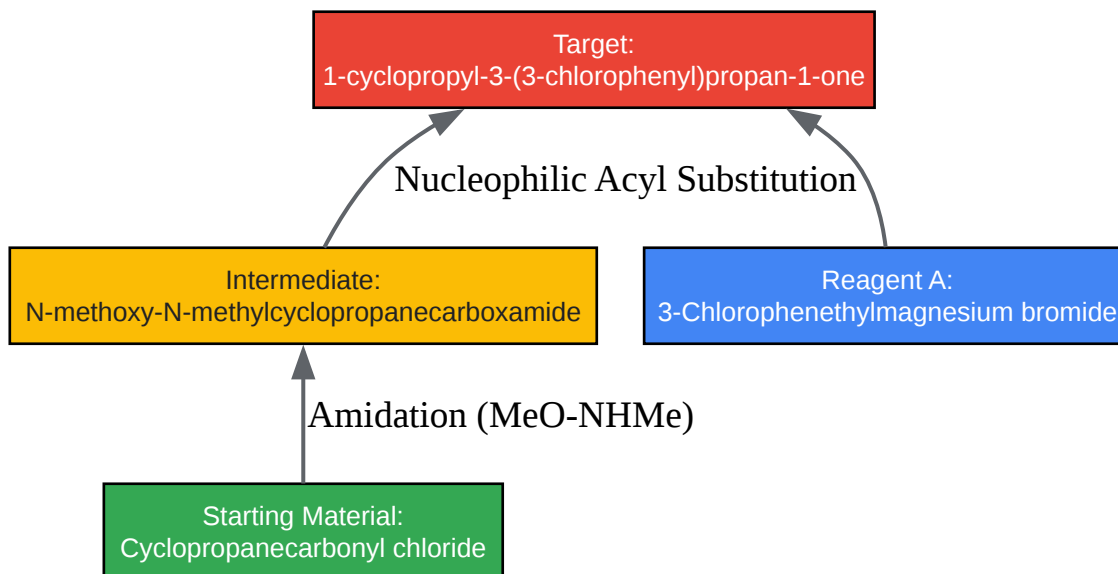
## Structural Descriptors

- Molecular Formula:
- Molecular Weight: 208.68 g/mol
- SMILES: Clc1cccc(CCC(=O)C2CC2)c1
- InChI Key: (Predicted) InChI=1S/C12H13ClO/... (Variable based on tautomers, though unlikely for this ketone).

## Synthetic Architecture

Synthesizing cyclopropyl ketones requires careful selection of methodologies to prevent the opening of the strained cyclopropane ring (homo-Michael addition susceptibility). The following protocol utilizes a Weinreb Amide intermediate strategy, which prevents over-addition (a common failure mode in direct Grignard-to-acid-chloride reactions) and preserves the cyclopropyl integrity.

## Retrosynthetic Analysis (DOT Visualization)



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Figure 1: Retrosynthetic disconnection showing the convergent assembly via Weinreb amide to prevent over-alkylation.

## Validated Synthesis Protocol

Objective: Preparation of 1-cyclopropyl-3-(3-chlorophenyl)propan-1-one (10 mmol scale).

### Phase A: Formation of the Weinreb Amide

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
- Reagents: Charge RBF with N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and dichloromethane (DCM, anhydrous). Cool to 0°C.
- Base Addition: Add Pyridine (2.2 eq) dropwise.
- Acylation: Add Cyclopropanecarbonyl chloride (1.0 eq) dropwise over 15 minutes.
- Workup: Stir at RT for 2 hours. Quench with 1M HCl. Extract with DCM. Dry organic layer over

. Concentrate to yield N-methoxy-N-methylcyclopropanecarboxamide.

## Phase B: Grignard Coupling

- Grignard Preparation: In a separate vessel, prepare 3-chlorophenethylmagnesium bromide from 1-(2-bromoethyl)-3-chlorobenzene and Mg turnings in THF. (Note: Iodine crystal initiation may be required).
- Coupling: Dissolve the Weinreb amide (from Phase A) in anhydrous THF and cool to  $-78^{\circ}\text{C}$ .
- Addition: Cannulate the Grignard reagent (1.2 eq) slowly into the amide solution.
- Reaction: Allow to warm to  $0^{\circ}\text{C}$  over 2 hours. The stable tetrahedral intermediate prevents double addition.
- Quench: Pour reaction mixture into saturated solution.
- Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Do not allow the Grignard reaction to exceed  $0^{\circ}\text{C}$  before quenching to avoid cyclopropyl ring opening or rearrangement.

## Analytical Characterization Profile

To validate the identity of the synthesized "Cyclopropyl 3-chlorophenethyl ketone," the following spectral features must be confirmed.

### Proton NMR ( $^1\text{H-NMR}$ , 400 MHz, )

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.10 - 7.30	Multiplet	4H	Ar-H	3-Chloro substituted aromatic ring protons.
2.85 - 2.95	Triplet (Hz)	2H	Ph-CH -	Benzylic protons (deshielded by ring).
2.75 - 2.85	Triplet (Hz)	2H	-CH -C=O	-carbonyl protons.
1.85 - 1.95	Multiplet	1H	cPr-CH	Methine proton of cyclopropyl ring.
0.95 - 1.05	Multiplet	2H	cPr-CH	Cyclopropyl methylene (cis/trans avg).
0.80 - 0.90	Multiplet	2H	cPr-CH	Cyclopropyl methylene (cis/trans avg).

## Mass Spectrometry (ESI+)

- Expected  $[M+H]^+$ : 209.07 (for Cl) and 211.07 (for Cl).
- Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks, confirming the presence of a single chlorine atom.

## Pharmaceutical Relevance & Bioisosterism

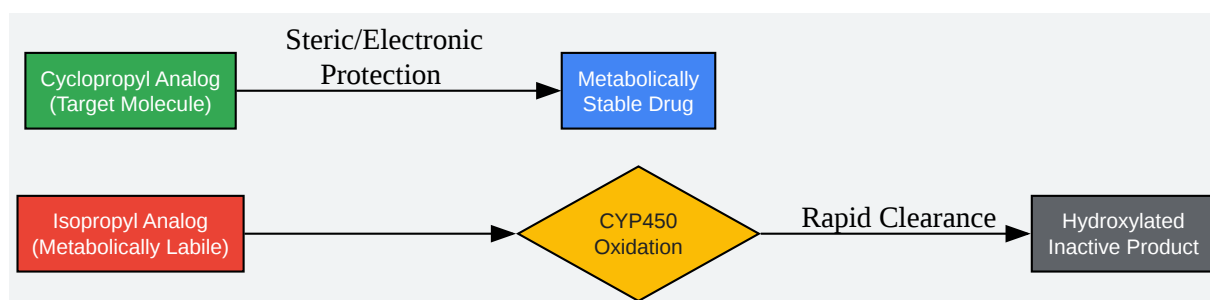
Why synthesize this specific scaffold? The cyclopropyl 3-chlorophenethyl ketone serves as a critical bioisostere in medicinal chemistry.

## Metabolic Stability

The cyclopropyl group is often used to replace isopropyl or tert-butyl groups.

- Advantage: It reduces the lipophilicity ( ) slightly while increasing metabolic stability against CYP450 oxidation (specifically preventing hydroxylation at the equivalent alkyl positions).
- Rigidity: The cyclopropyl ring adds conformational constraint, potentially locking the pharmacophore into a bioactive conformation.

## Pathway Logic (DOT Visualization)



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Figure 2: Bioisosteric rationale for selecting the cyclopropyl moiety over open-chain alkyls.

## References

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